An In-depth Technical Guide to the Physical Properties of 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone
An In-depth Technical Guide to the Physical Properties of 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone, a key halogenated intermediate in organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document synthesizes available data on its molecular structure, physical characteristics, spectroscopic profile, and safety protocols. By explaining the causality behind analytical methods and grounding claims in authoritative sources, this guide serves as a vital resource for the effective and safe utilization of this compound in research and development settings.
Introduction and Significance
2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone belongs to the class of α-haloacetophenones, a group of compounds renowned for their utility as versatile building blocks in organic chemistry. The presence of multiple reactive sites—an α-bromine atom ideal for nucleophilic substitution, a carbonyl group, and a di-substituted aromatic ring—makes it a valuable precursor for synthesizing more complex molecules. Its structural motifs are particularly relevant in the development of novel pharmaceuticals and agrochemicals, where the strategic incorporation of bromine and fluorine atoms can significantly modulate biological activity and pharmacokinetic properties.[1] This guide aims to consolidate the core physical data of this compound to facilitate its application in synthetic workflows.
Molecular Identity and Chemical Structure
A precise understanding of the compound's identity is the foundation of all scientific inquiry. The following table summarizes its key identifiers and structural information.
| Identifier | Value | Source |
| IUPAC Name | 2-bromo-1-(4-bromo-2-fluorophenyl)ethanone | [2] |
| CAS Number | 869569-77-7 | [1] |
| Molecular Formula | C₈H₅Br₂FO | [1][2] |
| Molecular Weight | 295.93 g/mol | [1] |
| SMILES String | C1=CC(=C(C=C1Br)F)C(=O)CBr | [2] |
Physical and Chemical Properties
The physical properties of a compound dictate its handling, storage, and reaction conditions. The data available for 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone is presented below.
| Property | Value | Notes |
| Appearance | Solid (Predicted) | The presence of two heavy bromine atoms and a planar aromatic system favors a solid state at room temperature. |
| Density | 1.914 g/cm³ | [1] |
| Melting Point | Data not available in cited literature. | For comparison, the related compound 2-Bromo-4'-fluoroacetophenone has a melting point of 47-49 °C. |
| Boiling Point | Data not available in cited literature. | High molecular weight suggests a high boiling point, likely with decomposition. Vacuum distillation would be required. |
| Solubility | Data not available. | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, with low solubility in water. |
| Storage | Store at 2-8°C under an inert gas atmosphere. | [1] |
Spectroscopic Characterization: A Structural Fingerprint
Spectroscopic analysis is essential for confirming the structure and purity of a chemical compound. While a full experimental spectrum for this specific molecule is not publicly available, its characteristic signals can be reliably predicted based on its functional groups and data from analogous structures.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies functional groups by their characteristic vibrational frequencies. For this molecule, the key absorption bands are expected in the following regions:
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~1705 cm⁻¹ (C=O Stretch): A strong, sharp peak characteristic of an aryl ketone. The electronegativity of the adjacent bromine and the fluorinated ring influences this position.[3]
-
~1600, ~1500 cm⁻¹ (Aromatic C=C Stretch): Medium to strong peaks indicating the presence of the phenyl ring.
-
~1230 cm⁻¹ (C-F Stretch): A strong peak confirming the presence of the carbon-fluorine bond.[3]
-
~680 cm⁻¹ (C-Br Stretch): A peak in the fingerprint region corresponding to the carbon-bromine bonds.[3]
Caption: The basic workflow of an FT-IR spectrometer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment within a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show two main signal regions:
-
Aromatic Region (δ 7.0-8.0 ppm): The three protons on the phenyl ring will appear as complex multiplets due to proton-proton and proton-fluorine coupling.
-
Aliphatic Region (δ ~4.4 ppm): The two protons of the bromomethyl group (-CH₂Br) are expected to appear as a singlet. In the closely related 2-Bromo-1-(4-fluorophenyl)ethanone, this signal is found at 4.41 ppm.[4]
-
-
¹³C NMR: The carbon NMR spectrum should display 8 distinct signals, corresponding to each unique carbon atom in the asymmetric molecule. The carbonyl carbon signal would be the most downfield (typically >190 ppm).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition. The most telling feature for this compound would be its isotopic pattern. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br in ~1:1 ratio), the molecular ion peak would appear as a characteristic cluster of three peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1.
Methodologies for Physical Property Determination
To ensure data integrity, standardized, self-validating protocols must be employed. The following section outlines the authoritative methodologies for determining the key physical properties discussed.
Caption: A standard workflow for the characterization of a new chemical compound.
Experimental Protocol 1: Melting Point Determination via Capillary Method
-
Objective: To determine the temperature range over which the solid compound transitions to a liquid. A narrow melting range (<2 °C) is indicative of high purity.
-
Apparatus: Melting point apparatus (e.g., Thomas-Hoover Uni-Melt), capillary tubes.
-
Procedure:
-
Ensure the sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a depth of 2-3 mm.
-
Place the capillary tube into the heating block of the apparatus.
-
Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).
-
The melting point is reported as the range T₁ - T₂.
-
-
Causality: The slow heating rate near the melting point ensures thermal equilibrium between the sample and the thermometer, providing an accurate reading. Impurities disrupt the crystal lattice, typically causing melting point depression and broadening.
Experimental Protocol 2: Purity Analysis via High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate, identify, and quantify each component in a mixture, providing a precise measure of purity.
-
System: A standard HPLC system with a UV detector and a reverse-phase C18 column.
-
Methodology:
-
Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
The mobile phase could consist of a gradient of acetonitrile and water.[5]
-
Inject a small volume (e.g., 5-10 µL) of the sample solution into the HPLC system.
-
Monitor the elution of compounds using a UV detector set to a wavelength where the analyte absorbs strongly (e.g., 254 nm).
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
-
Trustworthiness: This protocol is self-validating as the separation is based on the well-understood principles of reverse-phase chromatography. The use of a reference standard allows for unambiguous peak identification and quantification.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone is not widely available, the hazards can be inferred from the reactive α-bromo ketone functional group, which is a known lachrymator and corrosive agent.
-
GHS Hazard Classification (Predicted):
-
Precautionary Measures:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and tightly sealed safety goggles or a full-face shield.[9]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[8][9]
-
First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6] For eye contact, rinse cautiously with water for several minutes.[9] Seek immediate medical attention in all cases of exposure.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area at 2-8°C, preferably under an inert atmosphere (e.g., Argon or Nitrogen).[1]
Conclusion
2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone is a high-value synthetic intermediate with a well-defined molecular structure. This guide has consolidated its known physical properties, including its density and storage requirements, while providing expert-driven predictions for its spectroscopic profile based on established chemical principles and data from analogous compounds. The outlined experimental methodologies and stringent safety protocols provide researchers with the necessary framework to handle and utilize this compound responsibly and effectively. As a key building block, a thorough understanding of its properties is paramount to its successful application in pioneering new frontiers in medicinal chemistry and materials science.
References
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SpectraBase. (n.d.). 2-Bromo-4'-fluoroacetophenone. Retrieved from [Link]
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The Royal Society of Chemistry. (2017). Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. Retrieved from [Link]
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SIELC Technologies. (2018). Ethanone, 2-bromo-1-(4-chlorophenyl)-. Retrieved from [Link]
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Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. ResearchGate. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 1-(2-Bromo-4-fluorophenyl)ethanone. Retrieved from [Link]
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ResearchGate. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Retrieved from [Link]
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NIST. (n.d.). Bromo-4-fluoroacetophenone. NIST Chemistry WebBook. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 2-Bromo-1-(2-fluorophenyl)ethanone. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Bromo-2-fluoro-1-(4-methylphenyl)ethanone. Retrieved from [Link]
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